Isopropylidene Ticagrelor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropylidene Ticagrelor is a derivative of Ticagrelor, a well-known antiplatelet medication used primarily to prevent thrombotic events such as stroke and myocardial infarction in patients with acute coronary syndrome (ACS). Ticagrelor is a P2Y12 receptor antagonist that inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets . This compound shares similar pharmacological properties but has been modified to enhance its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropylidene Ticagrelor involves a multi-step process. The initial step includes the preparation of the intermediate compound, which is then subjected to various chemical reactions to form the final product. The critical steps in the synthesis involve the formation of the triazolopyrimidine core and the subsequent introduction of the isopropylidene group .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropylidene Ticagrelor undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

Isopropylidene Ticagrelor has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the mechanisms of P2Y12 receptor antagonists and their interactions with other molecules.

Biology: Investigated for its effects on platelet aggregation and its potential use in treating other thrombotic disorders.

Medicine: Explored for its potential to provide more stable and effective antiplatelet therapy compared to Ticagrelor.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Isopropylidene Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, thereby inhibiting ADP-mediated platelet aggregation. This binding is reversible, allowing for a more controlled inhibition of platelet function. The molecular targets involved include the P2Y12 receptor and associated signaling pathways, such as the inhibition of adenylyl cyclase and the activation of PI3K, Akt, and Rap1b .

Comparison with Similar Compounds

Clopidogrel: Another P2Y12 receptor antagonist but requires metabolic activation and has irreversible binding.

Prasugrel: Similar to Clopidogrel but with a more consistent inhibition of platelet aggregation.

Ticagrelor: The parent compound of Isopropylidene Ticagrelor, with reversible binding and rapid onset of action.

Uniqueness: this compound is unique due to its enhanced stability and efficacy compared to Ticagrelor.

Biological Activity

Isopropylidene ticagrelor is a derivative of ticagrelor, a well-known P2Y12 receptor antagonist used primarily in the management of acute coronary syndromes (ACS). This article delves into the biological activity of this compound, examining its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions by antagonizing the P2Y12 receptor, which is crucial in platelet activation and aggregation. By inhibiting this receptor, it reduces thrombus formation and consequently lowers the risk of myocardial infarction and ischemic events. The mechanism involves:

- Inhibition of Adenylyl Cyclase : The P2Y12 receptor, when activated, couples with Gαi proteins to inhibit adenylyl cyclase, leading to decreased cyclic AMP levels and promoting platelet aggregation.

- Activation of PI3K/Akt Pathway : This pathway is involved in various cellular processes including cell survival and proliferation, further influencing hemostasis .

Pharmacokinetics

The pharmacokinetic profile of this compound shows several key characteristics:

- Bioavailability : Approximately 36% after oral administration.

- Peak Concentration (Cmax) : Achieved within 1.5 hours post-administration.

- Volume of Distribution : The steady-state volume is about 88 L, indicating extensive tissue distribution.

- Protein Binding : Over 99% bound to plasma proteins, particularly albumin.

- Metabolism : Primarily metabolized by CYP3A4 to form active metabolites .

Comparative Studies

Several studies have evaluated the efficacy of ticagrelor and its derivatives in clinical settings:

- Platelet Inhibition : In a randomized study comparing ticagrelor to clopidogrel, ticagrelor demonstrated significantly greater platelet inhibition at various time points post-administration. For instance, at 2 hours post-loading dose, 98% of patients on ticagrelor achieved over 50% inhibition compared to only 31% on clopidogrel .

- Clinical Outcomes : A study involving over 7,500 patients showed that ticagrelor monotherapy after initial dual antiplatelet therapy resulted in lower rates of myocardial infarction compared to standard treatment protocols .

Case Studies

A notable observational study conducted in India followed nearly 3,000 patients with ACS treated with ticagrelor. Key findings included:

- Adverse Events : Severe dyspnea was reported in 2.2% of patients, while cardiovascular events occurred in about 4.5% of subjects during the follow-up period .

- Duration of Therapy : The mean duration for which patients were prescribed ticagrelor was approximately 314 days, indicating its long-term use in clinical practice .

Data Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 36% |

| Cmax (ng/mL) | 923 |

| Tmax (hours) | 1.5 |

| Volume of Distribution (L) | 88 |

| Protein Binding | >99% |

| Major Metabolite | AR-C124910XX |

Properties

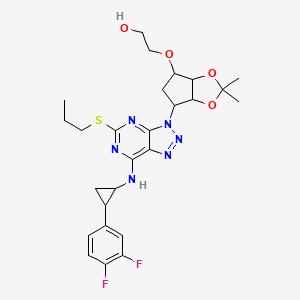

IUPAC Name |

2-[[6-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEOHEIRUFTYCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F2N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.